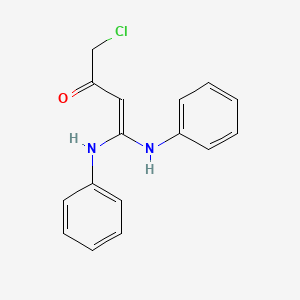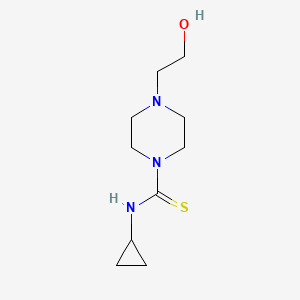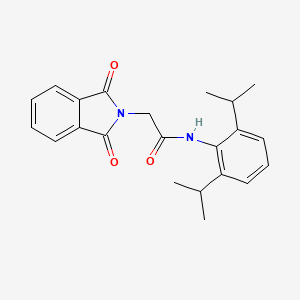
5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of B-cell malignancies.
Mecanismo De Acción
5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide is a selective inhibitor of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of BCR signaling and subsequent apoptosis of B-cells. 5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide has also been shown to inhibit other kinases, such as AKT, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide has been shown to induce apoptosis in B-cell malignancies and inhibit the growth of tumor cells in vitro and in vivo. It has also been shown to inhibit the activation of downstream signaling pathways, such as the NF-κB pathway, which is involved in the survival and proliferation of B-cells. 5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide has been well-tolerated in animal models, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its ability to induce apoptosis in B-cell malignancies, and its well-tolerated profile in animal models. However, there are also limitations to its use, such as the need for further studies to determine its optimal dosing and potential toxicity in humans.
Direcciones Futuras
There are several future directions for the development of 5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide, including its evaluation in clinical trials for the treatment of B-cell malignancies. Further studies are also needed to determine its potential use in combination with other anti-cancer agents and its effectiveness in the treatment of other types of cancer. Additionally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic options for patients with B-cell malignancies.
Conclusion:
In conclusion, 5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide is a novel small molecule inhibitor that has shown promising anti-tumor activity in preclinical models of B-cell malignancies. Its potent and selective inhibition of BTK, ability to induce apoptosis in B-cell malignancies, and well-tolerated profile in animal models make it a promising therapeutic option for the treatment of B-cell malignancies. Further studies are needed to determine its optimal dosing and potential toxicity in humans, as well as its potential use in combination with other anti-cancer agents.
Métodos De Síntesis
The synthesis of 5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide involves a series of chemical reactions that start with the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride. This intermediate is then reacted with thiophene-2-amine to form 5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide has demonstrated potent anti-tumor activity and has shown to be well-tolerated in animal models.
Propiedades
IUPAC Name |
5-chloro-N-(4-fluorophenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2S2/c11-9-5-6-10(16-9)17(14,15)13-8-3-1-7(12)2-4-8/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKZOKYBIJSRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-fluorophenyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5885656.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)


![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)


![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)